molecular formula C15H13BrN2O3 B11177320 Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate

Cat. No.: B11177320
M. Wt: 349.18 g/mol
InChI Key: GYQVAQZFEYRDCK-UHFFFAOYSA-N
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Description

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is an organic compound with the molecular formula C16H15BrN2O3. This compound is characterized by the presence of a bromine atom, an anilinocarbonyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate typically involves the reaction of 2-amino-5-bromobenzoic acid with aniline and methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of nitrobenzoates.

Scientific Research Applications

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The bromine atom and the anilinocarbonyl group play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(anilinocarbonyl)amino]-5-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C15H13BrN2O3

Molecular Weight

349.18 g/mol

IUPAC Name

methyl 5-bromo-2-(phenylcarbamoylamino)benzoate

InChI

InChI=1S/C15H13BrN2O3/c1-21-14(19)12-9-10(16)7-8-13(12)18-15(20)17-11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,20)

InChI Key

GYQVAQZFEYRDCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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